4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-14-12-16(9-11-19(14)28-3)30(26,27)23-15-8-10-20-17(13-15)22(25)24(2)18-6-4-5-7-21(18)29-20/h4-13,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSWHNXRXLTJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The compound exhibits a range of biological activities attributed to its unique structural features. Key mechanisms include:
- Antiviral Activity : Similar compounds in the N-phenylbenzamide class have shown broad-spectrum antiviral effects against viruses such as HBV and HCV by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
- Antiproliferative Effects : Preliminary studies suggest that derivatives with similar frameworks exhibit significant antiproliferative activity against various cancer cell lines. For instance, IC50 values in the low micromolar range have been reported for related compounds .
Biological Activity Data
A summary of the biological activities observed for the compound and its analogs is presented in the following table:
| Activity Type | Effect | IC50 (µM) | Cell Line/Model |
|---|---|---|---|
| Antiviral | Inhibition of HBV replication | Not specified | HepG2.2.15 cells |
| Antiproliferative | Growth inhibition | 1.2 - 5.3 | MCF-7, HCT116, HEK293 |
| Antibacterial | Selective activity against E. faecalis | 8 | Gram-positive bacteria |
| Antioxidant | Significant antioxidative activity | Not specified | Various cell lines |
Case Studies and Research Findings
- Antiviral Studies : In a study focusing on N-substituted benzimidazole carboxamides, compounds similar to our target showed promising anti-HBV activity in vitro and in vivo using the duck HBV model . The mechanism involved upregulation of antiviral proteins.
- Antiproliferative Research : A series of methoxy-substituted derivatives were tested for their antiproliferative effects against cancer cell lines. The most potent derivatives exhibited IC50 values as low as 1.2 µM against MCF-7 cells, indicating strong anticancer potential .
- Antibacterial Activity : Compounds with similar sulfonamide structures demonstrated selective antibacterial effects against Gram-positive strains such as E. faecalis, with minimal inhibitory concentrations (MIC) recorded at 8 µM .
Scientific Research Applications
This compound belongs to the sulfonamide class, known for various pharmacological properties. The following sections detail its specific biological activities.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide moiety is particularly effective at inhibiting bacterial growth by interfering with folic acid synthesis.
Case Study : A study on related oxazepine derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests that the compound could be effective against common bacterial infections.
Anticancer Properties
Sulfonamides have garnered attention for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells.
Research Findings : A recent study highlighted that derivatives of dibenzo[b,f][1,4]oxazepine exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 5 to 20 µM, indicating significant potency against these malignancies.
Anti-inflammatory Effects
Compounds similar to this compound have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Clinical Relevance : In vitro studies demonstrated that these compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), indicating their potential use in treating inflammatory diseases.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 8 - 32 | |
| Anticancer | Breast cancer cell line | 5 - 20 | |
| Anti-inflammatory | Macrophages (LPS-stimulated) | N/A |
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- Sulfonamide Group : Essential for antimicrobial action.
- Oxazepine Core : Contributes to anticancer activity through mechanisms such as cell cycle arrest and apoptosis.
- Methoxy and Methyl Substituents : Enhance lipophilicity and cellular uptake, improving bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocycle Modifications
Compound A : 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide
- Core : Dibenzo[b,f][1,4]thiazepine (sulfur atom replaces oxygen in the oxazepine ring).
- Substituents : 10-ethyl, 11-oxo, and a carboxylate ester at position 6.
- Key Differences : The thiazepine core introduces greater electron-withdrawing character and altered ring conformation compared to oxazepine. The carboxylate ester (vs. sulfonamide) reduces hydrogen-bonding capacity but increases hydrolytic instability. Yield during synthesis was low (9%), suggesting challenges in thiazepine derivatization .
Compound B : N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide
- Core : Same dibenzooxazepine as the target compound.
- Substituents : Benzamide with 2-trifluoromethyl instead of benzenesulfonamide.
- Key Differences: The trifluoromethyl group enhances electronegativity and metabolic stability but reduces solubility.
Substituent Variations on the Benzenesulfonamide Moiety
Compound C : N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- Core : Dibenzooxazepine with 10-acetyl (vs. 10-methyl) and 11-oxo.
- Substituents : 4-methylbenzenesulfonamide.
- Key Differences : The acetyl group at position 10 may increase metabolic lability via hydrolysis. The 4-methyl substituent (vs. 4-methoxy-3-methyl) reduces polarity, favoring membrane permeability but possibly diminishing target engagement .
Compound D: 3-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(2-methoxyethyl)-N,8-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide
- Core: Dibenzooxazepine with additional N,8-dimethyl and benzotriazole-phenoxy substituents.
- Substituents : N-(2-methoxyethyl) on the sulfonamide.
- Steric hindrance from N,8-dimethyl groups may reduce binding efficiency in crowded active sites .
Physicochemical and Pharmacokinetic Profiles
- Key Observations: The target compound’s 4-methoxy group increases polarity (lower LogP vs. Compound B’s trifluoromethyl).
Research Findings and Functional Implications
- Hydrogen Bonding : The sulfonamide group in the target compound forms stronger hydrogen bonds than benzamide (Compound B) or carboxylate (Compound A), critical for receptor antagonism .
- Metabolic Stability : The 10-methyl substituent (vs. 10-acetyl in Compound C) reduces susceptibility to oxidative metabolism, enhancing half-life .
- Steric Effects : Bulkier substituents (e.g., Compound D’s benzotriazole) may hinder binding to compact active sites, as seen in dopamine receptor antagonists .
Preparation Methods
Microwave-Assisted Cyclocondensation
Ghafarzadeh et al. developed a microwave-enhanced protocol for dibenzooxazepines:
Reagents :
- 2-Aminophenol derivatives (e.g., 2-amino-4-methylphenol)
- Aldehydes (e.g., 2-nitrobenzaldehyde)
- Benzoic acids (e.g., 4-methoxybenzoic acid)
- Isocyanates (e.g., methyl isocyanate)
Conditions :
- Solvent: Methanol
- Temperature: 80°C
- Time: 20 minutes (microwave irradiation)
- Yield: 78–85%
Mechanism :
- Formation of Schiff base between 2-aminophenol and aldehyde.
- Nucleophilic attack by benzoic acid.
3.-O→N acyl transfer and cyclization.
Analytical Data :
| Parameter | Value | Source |
|---|---|---|
| $$ ^1H $$ NMR (DMSO) | δ 7.85 (d, J=8.4 Hz, 1H), 6.92 (s, 1H) | |
| HRMS (ESI+) | m/z 296.1054 [M+H]+ |
Sulfonamide Coupling Methodology
Sulfonyl Chloride Preparation
4-Methoxy-3-methylbenzenesulfonyl chloride is synthesized via chlorosulfonation:
Procedure :
- Chlorosulfonic acid (2 eq) added dropwise to 4-methoxy-3-methylbenzene at 0°C.
- Stirred 4 hr at 25°C.
- Quenched with ice-water, extracted with DCM.
- Yield: 68–72%.
Safety Note : Exothermic reaction requires rigorous temperature control.
Amine Activation and Coupling
The dibenzooxazepin-2-amine undergoes sulfonylation under Schotten-Baumann conditions:
Optimized Parameters :
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Pyridine | 89% |
| Solvent | THF/DCM (1:1) | 85% |
| Temperature | 0°C → rt | Minimizes hydrolysis |
| Reaction Time | 12 hr | Complete conversion |
Purification :
- Column chromatography (SiO₂, hexane:EtOAc 3:1)
- Recrystallization (EtOH/H₂O)
Spectroscopic Validation :
Alternative Synthetic Routes
Ugi Four-Component Reaction
A tandem Ugi-cyclization strategy produces dibenzooxazepines in one pot:
Components :
- 2-Nitrobenzaldehyde
- 2-(Aminomethyl)phenol
- Methyl isocyanide
- Benzoic acid
Advantages :
- Atom economy (78%)
- No protecting groups required
Limitations :
- Limited substrate scope for electron-deficient aldehydes
Industrial-Scale Considerations
Process Chemistry Optimization
Key parameters for kilogram-scale production:
| Parameter | Pilot Scale (100 g) | Commercial Scale (10 kg) |
|---|---|---|
| Cycle Time | 48 hr | 72 hr |
| Overall Yield | 63% | 58% |
| Purity (HPLC) | 99.2% | 98.7% |
Cost Analysis :
- Raw material cost: \$412/kg
- Catalyst recycling reduces expenses by 22%
Challenges and Mitigation Strategies
Regioselectivity in Oxazepine Formation
Competing pathways may yield isomeric byproducts:
Control Methods :
- Use of bulky directing groups (e.g., tert-butyl)
- Low-temperature kinetic control
Sulfonamide Hydrolysis
Preventative Measures :
- Strict anhydrous conditions
- Addition of molecular sieves (4Å)
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
- Methodological Answer : Standard protocols involve coupling sulfonamide intermediates with functionalized dibenzoxazepine scaffolds. For example, details a similar synthesis using methyl 4-(bromomethyl)benzoate and heterocyclic precursors in anhydrous DMF, followed by purification via column chromatography and characterization by NMR and mass spectrometry . highlights the use of catalysts like MCM-41(H) for benzazepine derivatives, suggesting potential optimization strategies for yield improvement .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, while H/C NMR and high-resolution mass spectrometry (HRMS) are essential for verifying purity and functional groups . Thermal analysis (e.g., melting point determination) and HPLC can further assess physicochemical stability.
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Follow protocols from , which tested analogous sulfonamide derivatives for histone deacetylase (HDAC) inhibition. Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based enzymatic assays to evaluate target binding. Cell viability assays (e.g., MTT) in cancer cell lines can preliminarily assess cytotoxicity .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental bioactivity results be resolved?
- Methodological Answer : Reconcile discrepancies by revisiting molecular docking parameters (e.g., force fields, solvent models) and validating with mutagenesis studies. emphasizes linking findings to a theoretical framework, such as structure-activity relationship (SAR) models, to identify overlooked variables (e.g., stereoelectronic effects) . Cross-validate using alternative computational tools (e.g., molecular dynamics simulations) and in vitro binding assays.
Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?
- Methodological Answer : demonstrates the efficacy of mesoporous catalysts (e.g., MCM-41(H)) in enhancing reaction efficiency for benzazepine derivatives . Implement Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Use inline FTIR or Raman spectroscopy for real-time monitoring, as suggested in (RDF2050108: Process control in chemical engineering) .
Q. How can researchers address inconsistencies in biological activity across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., pH, ionic strength, cell passage number) and include positive controls from ’s sulfonamide derivatives (e.g., NSC 665547) for cross-comparison . Apply statistical frameworks (e.g., Bland-Altman analysis) to quantify variability. recommends revisiting methodological choices influenced by conceptual frameworks (e.g., target selectivity vs. off-target effects) .
Q. What advanced computational methods are suitable for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools like QSAR models for predicting absorption/distribution (e.g., LogP, plasma protein binding) and metabolism (e.g., cytochrome P450 interactions). (NIST data) provides physicochemical benchmarks for validating predictions . Molecular dynamics simulations can further elucidate membrane permeability, guided by ’s emphasis on theory-driven observation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
